molecular formula C6H12ClNO3 B13397627 L-beta-Homohydroxyproline.HCl

L-beta-Homohydroxyproline.HCl

Cat. No.: B13397627
M. Wt: 181.62 g/mol
InChI Key: YSPVOIKBQGMRKO-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of L-beta-Homohydroxyproline hydrochloride typically involves the hydroxylation of proline derivatives. One common method is the post-translational hydroxylation of proline residues by the enzyme prolylhydroxylase . This process can be carried out under acidic conditions using reagents such as 4M HCl .

Industrial Production Methods

Industrial production of L-beta-Homohydroxyproline hydrochloride involves large-scale synthesis using similar hydroxylation techniques. The compound is often produced under inert gas conditions (e.g., nitrogen or argon) at temperatures between 2-8°C to ensure stability .

Chemical Reactions Analysis

Types of Reactions

L-beta-Homohydroxyproline hydrochloride undergoes various chemical reactions, including:

    Oxidation: This reaction can be carried out using oxidizing agents like hydrogen peroxide.

    Reduction: Reduction reactions typically involve reducing agents such as sodium borohydride.

    Substitution: Substitution reactions can occur with reagents like alkyl halides.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide under acidic conditions.

    Reduction: Sodium borohydride in methanol.

    Substitution: Alkyl halides in the presence of a base like sodium hydroxide.

Major Products Formed

    Oxidation: Formation of hydroxyproline derivatives.

    Reduction: Formation of proline derivatives.

    Substitution: Formation of alkylated proline derivatives.

Scientific Research Applications

L-beta-Homohydroxyproline hydrochloride has a wide range of applications in scientific research:

Comparison with Similar Compounds

Similar Compounds

Uniqueness

L-beta-Homohydroxyproline hydrochloride is unique due to its specific hydroxylation pattern, which imparts distinct biochemical properties. Unlike other proline analogues, it is particularly effective in stabilizing collagen structures, making it valuable in both research and industrial applications .

Properties

Molecular Formula

C6H12ClNO3

Molecular Weight

181.62 g/mol

IUPAC Name

2-(4-hydroxypyrrolidin-2-yl)acetic acid;hydrochloride

InChI

InChI=1S/C6H11NO3.ClH/c8-5-1-4(7-3-5)2-6(9)10;/h4-5,7-8H,1-3H2,(H,9,10);1H

InChI Key

YSPVOIKBQGMRKO-UHFFFAOYSA-N

Canonical SMILES

C1C(CNC1CC(=O)O)O.Cl

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.